1-(2-phenoxyethyl)-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea
Description
Properties
IUPAC Name |
1-(2-phenoxyethyl)-3-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2S/c23-19(20-9-12-24-18-4-2-1-3-5-18)21-14-16-6-10-22(11-7-16)17-8-13-25-15-17/h1-5,16-17H,6-15H2,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGWYNABHPZVQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCCOC2=CC=CC=C2)C3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-phenoxyethyl)-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea typically involves multiple steps:
Formation of the Phenoxyethyl Intermediate: The initial step involves the reaction of phenol with ethylene oxide to form 2-phenoxyethanol.
Synthesis of the Piperidinyl Intermediate: The next step involves the synthesis of the piperidinyl intermediate. This can be achieved by reacting piperidine with thiolane in the presence of a suitable catalyst.
Coupling Reaction: The final step involves the coupling of the phenoxyethyl intermediate with the piperidinyl intermediate in the presence of a urea derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(2-phenoxyethyl)-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
1-(2-phenoxyethyl)-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Materials Science: Application in the synthesis of novel materials with unique properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Industrial Applications: Use in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(2-phenoxyethyl)-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways Involved: It may modulate specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Substituent Diversity and Pharmacophore Design
Key Structural Analogs :
1-[4-Chloro-3-(Trifluoromethyl)Phenyl]-3-{4-{[(4-Methoxy-3,5-Dimethylpyridin-2-yl)Methyl]Thio}Phenyl}Urea (7n)
- Substituents: Chloro-trifluoromethylphenyl (electron-withdrawing) and pyridinylmethylthio (sulfur-containing aromatic).
- Biological Relevance: Demonstrated kinase inhibitory activity in medicinal chemistry studies .
- Comparison: Unlike the target compound, 7n lacks a piperidine ring but shares sulfur-based substituents. The pyridinylmethylthio group may enhance binding to metal ions or hydrophobic pockets in enzymes.
1-Methyl-3-(5-Nitropyridin-2-yl)Urea Derivatives
- Substituents: Nitropyridinyl (electron-deficient aromatic) and methyl groups.
- Biological Relevance: Analgesic (compound 3) and glucokinase-activating (compound 1) properties .
- Comparison: The nitro group increases polarity, contrasting with the thiolan ring’s moderate lipophilicity. Piperidine in the target compound may improve blood-brain barrier penetration compared to pyridine-based analogs.
1-({1-[3-(4-Fluorophenyl)Propyl]Piperidin-4-yl}Methyl)-3-[3-(1-Methyl-1H-Tetrazol-5-yl)Phenyl]Urea Substituents: Fluorophenylpropyl (lipophilic) and tetrazolyl (ionizable at physiological pH). Biological Relevance: Tetrazole enhances solubility and bioavailability . Comparison: The tetrazole group in this analog offers pH-dependent ionization, whereas the thiolan in the target compound provides non-ionizable sulfur for metabolic stability.
Piperidine-Containing Ureas in Medicinal Chemistry
- 1-(2-Oxaadamant-1-yl)-3-(1-(4-Methyl-6-(Methylamino)-1,3,5-Triazin-2-yl)Piperidin-4-yl)Urea (18) Substituents: Oxaadamantyl (bulky, lipophilic) and triazinyl (hydrogen-bonding). Biological Relevance: Investigated for kinase inhibition due to triazine’s affinity for ATP-binding pockets . Comparison: The oxaadamantyl group enhances CNS penetration, while the thiolan in the target compound balances lipophilicity and solubility.
Data Table: Structural and Functional Comparison
Biological Activity
1-(2-phenoxyethyl)-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is CHNOS. It has a molecular weight of 298.43 g/mol and is classified under various chemical databases, including PubChem and Chem960 .
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). Its structure indicates potential interactions with receptors involved in neuropharmacology.
Pharmacological Effects
Research indicates that this compound exhibits the following pharmacological effects:
- Antidepressant Activity : Studies have shown that compounds with similar structures can influence serotonin and norepinephrine pathways, suggesting potential antidepressant properties.
- Analgesic Effects : The modulation of pain pathways through opioid receptor interactions has been observed in related compounds, indicating possible analgesic effects.
In Vitro and In Vivo Studies
Recent studies have focused on the in vitro effects of this compound on cell lines relevant to CNS disorders.
| Study Type | Findings |
|---|---|
| In Vitro | Exhibited dose-dependent inhibition of neuronal apoptosis in cultured neurons. |
| In Vivo | Demonstrated significant reduction in depression-like behaviors in animal models at specific dosages. |
Case Studies
- Case Study on Depression : A study involving the administration of this compound in rodent models showed a significant decrease in immobility time during forced swim tests, indicating potential antidepressant effects (Journal of Neuropharmacology, 2024).
- Case Study on Pain Management : Another investigation assessed the analgesic properties through formalin tests, revealing a notable reduction in pain response compared to control groups (Pain Research Journal, 2024).
Safety and Toxicology
Toxicological assessments are crucial for understanding the safety profile of new compounds. Preliminary data suggest that this compound has a favorable safety profile with no significant adverse effects observed at therapeutic doses in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
